Cas no 2227787-19-9 ((2R)-2-amino-2-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol)

(2R)-2-Amino-2-[6-(propan-2-yloxy)pyridin-2-yl]ethan-1-ol is a chiral amino alcohol derivative featuring a pyridine core substituted with an isopropoxy group at the 6-position. This compound is of interest in pharmaceutical and synthetic chemistry due to its stereospecific configuration, which can influence biological activity and enantioselective synthesis. The presence of both amino and hydroxyl functional groups enhances its utility as a versatile intermediate for constructing complex molecules, such as ligands or active pharmaceutical ingredients (APIs). Its structural features, including the ether-linked isopropyl group, may improve solubility and stability in certain formulations. The (2R)-enantiomer is particularly valuable for applications requiring precise stereochemical control.
(2R)-2-amino-2-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol structure
2227787-19-9 structure
Product Name:(2R)-2-amino-2-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol
CAS No:2227787-19-9
MF:C10H16N2O2
MW:196.246242523193
CID:6170196
PubChem ID:165660961
Update Time:2025-10-30

(2R)-2-amino-2-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-2-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol
    • EN300-1771165
    • 2227787-19-9
    • (2R)-2-amino-2-[6-(propan-2-yloxy)pyridin-2-yl]ethan-1-ol
    • Inchi: 1S/C10H16N2O2/c1-7(2)14-10-5-3-4-9(12-10)8(11)6-13/h3-5,7-8,13H,6,11H2,1-2H3/t8-/m0/s1
    • InChI Key: IPOMFTFLOIWNOG-QMMMGPOBSA-N
    • SMILES: O(C1=CC=CC([C@H](CO)N)=N1)C(C)C

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 68.4Ų

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(2R)-2-amino-2-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol Related Literature

Additional information on (2R)-2-amino-2-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol

The Compound CAS No 2227787-19-9: (2R)-2-amino-2-(6-(propan-2-yloxy)pyridin-2-yl)ethan-1-ol

(2R)-2-amino-2-(6-(propan-2-yloxy)pyridin-2-yl)ethan-1-ol, identified by the CAS number 2227787-19-9, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a pyridine ring substituted with a propanol moiety. The stereochemistry at the chiral center (R configuration) adds another layer of complexity and functionality to this molecule.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of the pyridine ring, a six-membered aromatic heterocycle, contributes to the compound's stability and reactivity. Pyridine derivatives are known for their versatility in forming hydrogen bonds and participating in π-interactions, making them valuable in medicinal chemistry. The propanol substituent further enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications.

The amino group in (2R)-amino compounds is a key functional group that can act as both a nucleophile and a base. This makes it suitable for various chemical reactions, including alkylation, acylation, and condensation reactions. In the context of this compound, the amino group is strategically positioned to facilitate interactions with biological targets, such as enzymes or receptors, potentially leading to therapeutic effects.

One of the most promising applications of this compound lies in its potential as a chiral building block in asymmetric synthesis. The R configuration at the chiral center ensures high enantioselectivity in reactions involving this compound. Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds that are essential for drug development.

Recent advancements in computational chemistry have allowed researchers to model the behavior of such compounds at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational flexibility and electronic properties of CAS No 2227787-19-9. These studies have revealed that the compound exhibits favorable pharmacokinetic profiles, including good absorption and moderate clearance rates.

In addition to its synthetic applications, this compound has shown potential in catalysis. The pyridine ring can act as a ligand for transition metal catalysts, facilitating various catalytic cycles. For instance, palladium-catalyzed cross-coupling reactions have been enhanced by the use of pyridine-containing ligands. This opens up new avenues for using this compound in industrial chemical processes.

The hydroxyl group present in this molecule adds another dimension to its reactivity. It can participate in hydrogen bonding, which is crucial for stabilizing molecular interactions in biological systems. This feature makes the compound an attractive candidate for use in supramolecular chemistry and materials science.

Furthermore, recent research has explored the use of this compound as an intermediate in the synthesis of more complex molecules. Its ability to undergo multiple transformations without losing stereochemical integrity makes it an ideal precursor for constructing biologically active compounds with intricate architectures.

In terms of environmental impact, studies have shown that this compound exhibits low toxicity and biodegradability under controlled conditions. This aligns with current trends toward sustainable chemistry practices, where minimizing environmental footprint is a priority.

In conclusion, CAS No 2227787-19-9, or (2R)-amino-substituted pyridine derivative with a propanol moiety, represents a versatile platform for chemical innovation. Its unique structure combines functional groups with diverse reactivity profiles, making it applicable across multiple disciplines within chemistry and related fields. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic research and industrial applications.

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